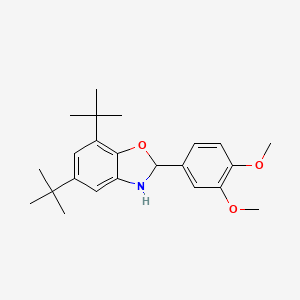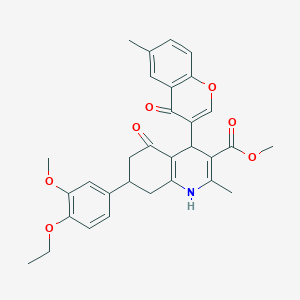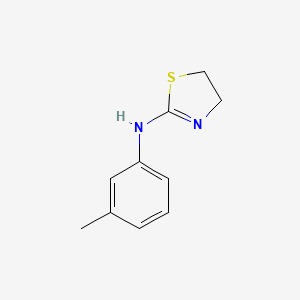![molecular formula C26H18N4O B11094182 (2S,3S,10bR)-3-(phenylcarbonyl)-2-(pyridin-3-yl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11094182.png)
(2S,3S,10bR)-3-(phenylcarbonyl)-2-(pyridin-3-yl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2{S},3{S},10B{R})-3-BENZOYL-2-PYRIDIN-3-YL-2,3-DIHYDROPYRROLO[2,1-{A}]ISOQUINOLINE-1,1(10B{H})-DICARBONITRILE is a complex organic compound that belongs to the class of pyrroloisoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2{S},3{S},10B{R})-3-BENZOYL-2-PYRIDIN-3-YL-2,3-DIHYDROPYRROLO[2,1-{A}]ISOQUINOLINE-1,1(10B{H})-DICARBONITRILE typically involves multi-step organic reactions. The key steps may include:
Formation of the Pyrroloisoquinoline Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Benzoyl Group: This step often involves acylation reactions using benzoyl chloride or similar reagents.
Incorporation of the Pyridine Moiety: This can be done through coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of such complex molecules may involve optimization of the synthetic route to improve yield and reduce costs. This often includes:
Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of yield or purity.
Purification Techniques: Using methods such as crystallization, chromatography, or distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2{S},3{S},10B{R})-3-BENZOYL-2-PYRIDIN-3-YL-2,3-DIHYDROPYRROLO[2,1-{A}]ISOQUINOLINE-1,1(10B{H})-DICARBONITRILE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2{S},3{S},10B{R})-3-BENZOYL-2-PYRIDIN-3-YL-2,3-DIHYDROPYRROLO[2,1-{A}]ISOQUINOLINE-1,1(10B{H})-DICARBONITRILE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-a]isoquinoline Derivatives: Compounds with similar core structures but different substituents.
Benzoyl Pyridine Compounds: Molecules containing both benzoyl and pyridine groups.
Uniqueness
(2{S},3{S},10B{R})-3-BENZOYL-2-PYRIDIN-3-YL-2,3-DIHYDROPYRROLO[2,1-{A}]ISOQUINOLINE-1,1(10B{H})-DICARBONITRILE is unique due to its specific stereochemistry and the combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C26H18N4O |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(2S,3S,10bR)-3-benzoyl-2-pyridin-3-yl-3,10b-dihydro-2H-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile |
InChI |
InChI=1S/C26H18N4O/c27-16-26(17-28)22(20-10-6-13-29-15-20)23(24(31)19-8-2-1-3-9-19)30-14-12-18-7-4-5-11-21(18)25(26)30/h1-15,22-23,25H/t22-,23+,25-/m1/s1 |
InChI Key |
TZOBFGSXBGYAFI-GIFXNVAJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)[C@@H]2[C@H](C([C@@H]3N2C=CC4=CC=CC=C34)(C#N)C#N)C5=CN=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(C(C3N2C=CC4=CC=CC=C34)(C#N)C#N)C5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B11094100.png)
![2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide](/img/structure/B11094108.png)
![Ethyl 4-(4-biphenylyl)-2-[(2,3,4,5-tetraacetoxypentanoyl)amino]-3-thiophenecarboxylate](/img/structure/B11094118.png)
![(2-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B11094122.png)
![(2Z)-N-(4-ethoxyphenyl)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11094130.png)
![2-[2-Hydroxy-3-(3-methylbutoxy)propyl]propanedihydrazide](/img/structure/B11094136.png)

![3-hydroxy-4-[(4Z)-5-oxo-4-(phenylimino)-4,5-dihydrofuran-2-yl]-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11094142.png)
![2,4-dichloro-N-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}aniline](/img/structure/B11094152.png)

![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-bromo-4-methylaniline](/img/structure/B11094158.png)

![N'-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]thiophene-2-carbohydrazide](/img/structure/B11094169.png)
![10-(4-fluorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11094177.png)
